molecular formula C20H30N2O5 B1609888 N-SMase Spiroepoxide Inhibitor CAS No. 282108-77-4

N-SMase Spiroepoxide Inhibitor

Cat. No.: B1609888
CAS No.: 282108-77-4
M. Wt: 378.5 g/mol
InChI Key: KCBIIRJHDAZURT-QRIPLOBPSA-N
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Description

N-SMase Spiroepoxide Inhibitor is a potent and selective irreversible inhibitor of neutral sphingomyelinase (N-SMase). Neutral sphingomyelinase is an enzyme that catalyzes the hydrolysis of sphingomyelin to produce ceramide, a bioactive lipid involved in various cellular processes. The inhibition of neutral sphingomyelinase by this compound has significant implications in the study of sphingolipid metabolism and its associated biological functions .

Mechanism of Action

N-SMase Spiroepoxide Inhibitor works by binding to the active site of N-SMase, thereby inhibiting its function . It has been found that N-SMase is inhibited in vitro by physiologically relevant concentrations of glutathione (GSH) and is activated in GSH-depleted cells .

Safety and Hazards

N-SMase Spiroepoxide Inhibitor is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

N-SMase Spiroepoxide Inhibitor has been used in research to study the role of N-SMase in various biological processes. For example, it has been used to study the release of extracellular vesicles in senescent cells . The inhibitor blocks small EV production in human cells, suggesting a potential role in cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-SMase Spiroepoxide Inhibitor involves the reaction of specific precursor molecules under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of the spiroepoxide ring structure, which is crucial for its inhibitory activity .

Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient production. The use of advanced purification methods, such as chromatography, is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: N-SMase Spiroepoxide Inhibitor primarily undergoes substitution reactions due to the presence of the reactive spiroepoxide group. This group can react with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions: The reactions involving this compound typically require mild to moderate conditions, with common reagents including nucleophiles such as amines and thiols. The reactions are often carried out in organic solvents like dichloromethane or dimethyl sulfoxide .

Major Products: The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with an amine nucleophile would result in the formation of an amine-substituted derivative .

Comparison with Similar Compounds

N-SMase Spiroepoxide Inhibitor is unique in its selective and irreversible inhibition of neutral sphingomyelinase. Similar compounds include:

This compound stands out due to its high potency and selectivity, making it a valuable tool in research and therapeutic applications.

Properties

IUPAC Name

N-[(2R)-3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-2-3-4-5-6-7-8-9-18(25)22-16(13-23)19(26)21-15-10-11-17(24)20(12-15)14-27-20/h10-12,16,23H,2-9,13-14H2,1H3,(H,21,26)(H,22,25)/t16-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBIIRJHDAZURT-QRIPLOBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CO)C(=O)NC1=CC2(CO2)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CO)C(=O)NC1=CC2(CO2)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440572
Record name N-SMase Spiroepoxide Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282108-77-4
Record name N-SMase Spiroepoxide Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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